molecular formula C30H30FN7O2 B13924896 Btk-IN-20

Btk-IN-20

Cat. No.: B13924896
M. Wt: 539.6 g/mol
InChI Key: KZMQPYCXSAGLTB-RMWKRFJVSA-N
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Description

Btk-IN-20 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK), a crucial enzyme involved in the signaling pathways of B cells. This compound has garnered significant attention due to its potential therapeutic applications in treating various B-cell malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-20 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with different functional groups .

Mechanism of Action

Btk-IN-20 exerts its effects by covalently binding to the cysteine-481 residue at the active site of BTK, leading to irreversible inhibition of the enzyme’s tyrosine kinase activity. This inhibition disrupts the downstream signaling pathways involved in B-cell proliferation, differentiation, and survival. The molecular targets and pathways affected by this compound include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Properties

Molecular Formula

C30H30FN7O2

Molecular Weight

539.6 g/mol

IUPAC Name

(Z)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4,4-dimethylpent-2-enenitrile

InChI

InChI=1S/C30H30FN7O2/c1-30(2,3)15-19(16-32)29(39)37-13-7-8-20(17-37)38-28-25(27(33)34-18-35-28)26(36-38)23-12-11-22(14-24(23)31)40-21-9-5-4-6-10-21/h4-6,9-12,14-15,18,20H,7-8,13,17H2,1-3H3,(H2,33,34,35)/b19-15-/t20-/m1/s1

InChI Key

KZMQPYCXSAGLTB-RMWKRFJVSA-N

Isomeric SMILES

CC(C)(C)/C=C(/C#N)\C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N

Origin of Product

United States

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